Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate
Brand Name: Vulcanchem
CAS No.: 700856-14-0
VCID: VC6586157
InChI: InChI=1S/C12H14O5/c1-8(12(14)16-3)17-10-5-4-9(7-13)6-11(10)15-2/h4-8H,1-3H3
SMILES: CC(C(=O)OC)OC1=C(C=C(C=C1)C=O)OC
Molecular Formula: C12H14O5
Molecular Weight: 238.239

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

CAS No.: 700856-14-0

Cat. No.: VC6586157

Molecular Formula: C12H14O5

Molecular Weight: 238.239

* For research use only. Not for human or veterinary use.

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate - 700856-14-0

Specification

CAS No. 700856-14-0
Molecular Formula C12H14O5
Molecular Weight 238.239
IUPAC Name methyl 2-(4-formyl-2-methoxyphenoxy)propanoate
Standard InChI InChI=1S/C12H14O5/c1-8(12(14)16-3)17-10-5-4-9(7-13)6-11(10)15-2/h4-8H,1-3H3
Standard InChI Key VMRFCVWUKKGUSN-UHFFFAOYSA-N
SMILES CC(C(=O)OC)OC1=C(C=C(C=C1)C=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a propanoate ester backbone linked to a 4-formyl-2-methoxyphenoxy group. The methoxy substituent at the 2-position of the aromatic ring introduces steric and electronic effects that influence reactivity, while the formyl group at the 4-position provides a site for nucleophilic addition or condensation reactions . The ester moiety (methyl propanoate) enhances solubility in organic solvents, facilitating its use in synthetic workflows.

Key Structural Data:

PropertyValueSource
Molecular FormulaC12H14O5\text{C}_{12}\text{H}_{14}\text{O}_5
Molecular Weight238.24 g/mol
SMILESCC(C(=O)OC)Oc1ccc(C=O)cc1OC
CAS Number700856-14-0

The presence of both electron-donating (methoxy) and electron-withdrawing (formyl) groups on the aromatic ring creates a polarized electronic environment, which can be exploited in directed ortho-metalation or electrophilic substitution reactions .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of methyl 2-(4-formyl-2-methoxyphenoxy)propanoate typically involves a multi-step process:

  • Etherification: Reaction of 4-formyl-2-methoxyphenol with methyl 2-bromopropanoate under basic conditions (e.g., K2_2CO3_3) in a polar aprotic solvent like DMF or acetone .

  • Purification: Column chromatography or recrystallization to isolate the product .

A generic reaction scheme is as follows:

4-Formyl-2-methoxyphenol+CH3OCOCH2BrBaseMethyl 2-(4-formyl-2-methoxyphenoxy)propanoate+HBr\text{4-Formyl-2-methoxyphenol} + \text{CH}_3\text{OCOCH}_2\text{Br} \xrightarrow{\text{Base}} \text{Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate} + \text{HBr}

Comparative Analysis with Halogenated Derivatives

Physicochemical Properties

Comparative Solubility of Analogous Compounds:

CompoundSolubility ProfileSource
Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoateLimited aqueous solubility
2-(4-Methoxyphenoxy)propanoic acidSoluble in polar solvents

Applications in Research and Industry

Pharmaceutical Intermediate

The formyl group in methyl 2-(4-formyl-2-methoxyphenoxy)propanoate serves as a handle for constructing bioactive molecules. For instance:

  • Schiff Base Formation: Reaction with primary amines to generate imines, which are precursors to heterocyclic compounds like quinazolines or β-lactams.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to access biphenyl derivatives .

Materials Science

In polymer chemistry, the compound’s dual functionality enables its use as a monomer for synthesizing cross-linked polyesters or as a photoactive component in resins . For example:

  • Photoresist Formulations: The aldehyde group can undergo photocrosslinking upon UV exposure, creating patterned surfaces in microfabrication .

Research Directions and Challenges

Recent studies have focused on optimizing the compound’s synthesis for scalability and exploring its utility in asymmetric catalysis. Challenges include:

  • Selectivity Issues: Competing reactions at the formyl and ester groups during functionalization .

  • Stability Limitations: Degradation under prolonged storage or elevated temperatures .

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